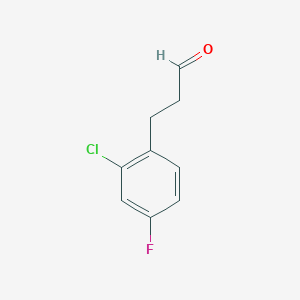
3-(2-Chloro-4-fluorophenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by sequentially chlorinating and fluorinating a phenylpropanal precursor.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing with controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)propanal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorophenyl)propanal
3-(4-Fluorophenyl)propanal
This compound's unique combination of substituents provides distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1057670-96-8 |
|---|---|
Molekularformel |
C9H8ClFO |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
3-(2-chloro-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
InChI-Schlüssel |
JXLJCXPSRHOYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


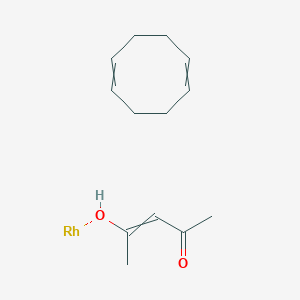

![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
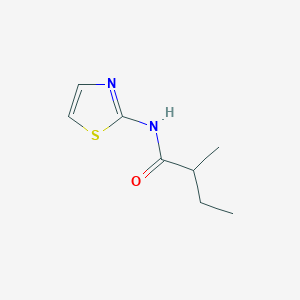
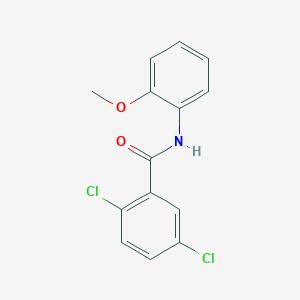
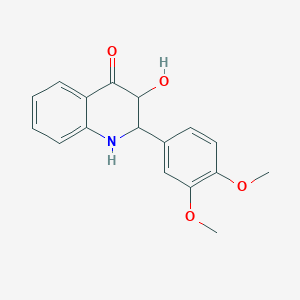
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
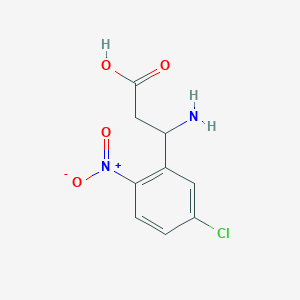
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
